cyclopropyl(4H-1,2,4-triazol-3-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
cyclopropyl(1H-1,2,4-triazol-5-yl)methanol |
InChI |
InChI=1S/C6H9N3O/c10-5(4-1-2-4)6-7-3-8-9-6/h3-5,10H,1-2H2,(H,7,8,9) |
InChI Key |
XXULRJYIGWFINL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=NC=NN2)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Cyclopropyl 4h 1,2,4 Triazol 3 Yl Methanol and Its Analogues
Retrosynthetic Analysis and Key Precursors for Cyclopropyl(4H-1,2,4-triazol-3-yl)methanol
A retrosynthetic analysis of this compound suggests that the primary disconnection can be made at the C-N bonds of the triazole ring. This approach identifies two key precursor types: a cyclopropane-containing carboxylic acid derivative and a hydrazine-based component.
One plausible retrosynthetic pathway involves the disconnection of the 1,2,4-triazole (B32235) ring to reveal a cyclopropyl-substituted amidrazone or a related intermediate. This intermediate, in turn, can be conceptually derived from the reaction of a cyclopropanecarboxylic acid derivative (such as an ester, acid chloride, or the acid itself) with a hydrazine (B178648) derivative. A further disconnection of the hydroxymethyl group at the 3-position of the triazole could lead to a 3-unsubstituted or 3-carbaldehyde triazole, which could then be functionalized. However, the more direct approach involves incorporating the protected or unprotected hydroxymethyl group within one of the precursors.
Based on common 1,2,4-triazole syntheses, the key precursors for the construction of this compound can be identified as:
Cyclopropanecarboxylic acid or its derivatives: This includes cyclopropanecarboxylic acid, cyclopropanecarbonyl chloride, or methyl cyclopropanecarboxylate. These provide the cyclopropyl (B3062369) moiety at the 3-position of the triazole ring.
Hydrazine derivatives: Hydrazine hydrate (B1144303) or substituted hydrazines are essential for providing two of the nitrogen atoms in the triazole ring.
A C1 source: A one-carbon unit, such as formic acid, formamide (B127407), or an orthoformate, is required to complete the triazole ring. In some synthetic routes, this C1 unit is incorporated into one of the other precursors. For the target molecule, a precursor already containing the hydroxymethyl group, such as glycolic acid hydrazide, could also be envisioned.
A convergent synthesis would involve the reaction of cyclopropanecarbohydrazide (B1346824) with a suitable C1 source, or the reaction of a cyclopropyl amidine with a hydrazine derivative.
Established Synthetic Routes for 1,2,4-Triazole Ring Construction with Cyclopropyl Moieties
The construction of the 1,2,4-triazole ring with a cyclopropyl substituent can be achieved through several established synthetic methodologies. These methods often involve the cyclization of open-chain precursors.
Cyclization Reactions from Hydrazine Derivatives and Carboxylic Acid Derivatives
A common and well-established method for the synthesis of 1,2,4-triazoles involves the condensation and subsequent cyclization of a carboxylic acid derivative with a hydrazine derivative. In the context of synthesizing cyclopropyl-substituted triazoles, this typically involves the reaction of cyclopropanecarbohydrazide with a C1 synthon or the reaction of a cyclopropyl-containing imidate or amidine with hydrazine.
One general approach starts with the acylation of hydrazine hydrate with a cyclopropanecarboxylic acid derivative to form the corresponding hydrazide. This hydrazide can then be reacted with an appropriate reagent to form the triazole ring. For instance, the reaction of a hydrazide with formamide or formic acid can lead to the formation of the 1,2,4-triazole ring.
Another variation involves the reaction of an N-acylamidrazone with an orthoester. The N-acylamidrazone can be prepared from a nitrile and a hydrazide. This approach allows for the introduction of various substituents on the triazole ring. A one-pot, two-step process for the production of 1,3,5-trisubstituted-1,2,4-triazoles has been developed, which starts with the in situ formation of an amide from a carboxylic acid and an amidine, followed by reaction with a monosubstituted hydrazine and cyclization. organic-chemistry.org
A practical method for synthesizing 1,5-disubstituted-1,2,4-triazoles involves the reaction of oxamide- or oxalate-derived amidine reagents with hydrazine hydrochloride salts under mild conditions. This method offers complete regioselectivity.
| Starting Materials | Reagents | Product | Reference |
| Carboxylic Acid, Amidine, Hydrazine | - | 1,3,5-Trisubstituted-1,2,4-triazole | organic-chemistry.org |
| Amidine Reagent, Hydrazine Hydrochloride | Polar Solvent (e.g., AcOH) | 1,5-Disubstituted-1,2,4-triazole |
Microwave-Assisted Synthesis Strategies
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including 1,2,4-triazoles. This technique can significantly reduce reaction times compared to conventional heating methods.
A simple and efficient microwave-assisted method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide has been reported to proceed smoothly in the absence of a catalyst. semanticscholar.org This method demonstrates excellent functional-group tolerance. semanticscholar.org For instance, a microwave-assisted synthesis of 3,5-dibenzyl-4-amino-1,2,4-triazole was completed in 8–9 minutes, whereas the conventional method required 10 hours of reflux. semanticscholar.org
Bechara and coworkers developed a method for synthesizing 3,4,5-trisubstituted 1,2,4-triazoles from hydrazides and secondary amides via trifluoroacetic anhydride (B1165640) activation followed by microwave-induced cyclodehydration. researchgate.net This protocol allows for the synthesis of a variety of triazoles with different substitution patterns. researchgate.net
| Starting Materials | Conditions | Product | Key Advantages | Reference |
| Hydrazines, Formamide | Microwave irradiation, catalyst-free | Substituted 1,2,4-triazoles | Short reaction time, high yield, excellent functional group tolerance | semanticscholar.org |
| Hydrazides, Secondary Amides | Trifluoroacetic anhydride, Microwave irradiation | 3,4,5-Trisubstituted 1,2,4-triazoles | Rapid synthesis of diverse triazoles | researchgate.net |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from three or more starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of 1,2,4-triazoles.
A metal-free, base-promoted three-component, one-pot reaction has been reported for the synthesis of hybrid molecular scaffolds linking 1,3-diones and 1,2,4-triazoles. acs.org This reaction involves treating a 1,3-dione, a trans-β-nitrostyrene, and an aldehyde hydrazone in the presence of a base. acs.org
Another multicomponent process enables the synthesis of 1-aryl 1,2,4-triazoles directly from anilines, aminopyridines, and pyrimidines. fischer-tropsch.org This transformation proceeds without the need for a transition metal catalyst. fischer-tropsch.org
| Reactants | Catalyst/Promoter | Product Type | Key Features | Reference |
| 1,3-Dione, trans-β-Nitrostyrene, Aldehyde Hydrazone | Base (e.g., sodium carbonate) | 1,2,4-Triazole-based hybrids | Metal-free, mild conditions, broad substrate scope | acs.org |
| Anilines/Aminopyridines/Pyrimidines | - | 1-Aryl-1,2,4-triazoles | Metal-free | fischer-tropsch.org |
Functional Group Interconversions and Derivatization of this compound
The hydroxyl group of this compound provides a convenient handle for further functionalization, allowing for the synthesis of a variety of derivatives with potentially altered physicochemical and biological properties.
Modifications at the Hydroxyl Group (e.g., Esterification, Etherification)
Esterification: The hydroxyl group of the title compound can be readily converted to an ester through reaction with a carboxylic acid, acid chloride, or acid anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com Alternatively, reaction with a more reactive acylating agent like an acid chloride or anhydride, often in the presence of a base such as pyridine (B92270) or triethylamine, can provide the corresponding ester under milder conditions. The choice of esterification method would depend on the stability of the starting material and the desired ester.
Etherification: The synthesis of ethers from the hydroxyl group can be achieved through various methods. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classical approach. However, conditions must be chosen carefully to avoid N-alkylation of the triazole ring. Chemoselective methods for the etherification of benzylic-type alcohols in the presence of other functional groups have been developed. For instance, a method using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695) can selectively convert benzylic alcohols to their methyl or ethyl ethers. organic-chemistry.org Given the activated nature of the hydroxymethyl group attached to the triazole ring, such chemoselective methods could potentially be applied.
| Transformation | Reagents | Product |
| Esterification | Carboxylic acid, Acid catalyst | Ester |
| Esterification | Acid chloride/anhydride, Base | Ester |
| Etherification | Base, Alkyl halide | Ether |
| Chemoselective Etherification | 2,4,6-Trichloro-1,2,5-triazine, DMSO, Alcohol | Ether |
Electrophilic and Nucleophilic Substitutions on the Triazole Ring
The 1,2,4-triazole ring is an aromatic heterocyclic system characterized by the presence of three nitrogen atoms and two carbon atoms. researchgate.netijsr.net This structure dictates its reactivity towards both electrophiles and nucleophiles. The distribution of electron density within the ring makes the nitrogen atoms electron-rich and the carbon atoms electron-deficient. chemicalbook.com
Electrophilic Substitution: Due to the high electron density on the nitrogen atoms, electrophilic substitution reactions occur exclusively at these positions. chemicalbook.comnih.gov The parent 1H-1,2,4-triazole, for instance, can be readily protonated at the N-4 position in the presence of strong acids like concentrated HCl to form a triazolium chloride salt. chemicalbook.com This inherent nucleophilicity of the ring nitrogens is a key aspect of their chemical behavior.
Nucleophilic Substitution: Conversely, the carbon atoms of the 1H-1,2,4-triazole ring are π-deficient, rendering them susceptible to nucleophilic attack. chemicalbook.com These substitutions can occur under relatively mild conditions. chemicalbook.com A powerful strategy to enhance the reactivity of the triazole ring towards both electrophilic and nucleophilic attack involves the formation of N-oxides. For example, 2-phenyltriazole 1-oxides are activated at the C-5 position, allowing for selective halogenation. The introduced halogen can then be displaced by strong nucleophiles. Subsequent deoxygenation of the N-oxide yields a variety of C-5 substituted triazoles, including halogeno-, methylthio-, and methoxy-triazoles. rsc.org Methylation of these N-oxides produces N-methoxytriazolium salts, where the hydrogen at C-5 can be replaced by even weak nucleophiles, such as fluoride (B91410) ions. rsc.org This methodology allows for the introduction of a wide array of substituents, including fluoro, chloro, hydroxy, amino, azido, and cyano groups, into the triazole nucleus. rsc.org
Alkylation and Acylation of Nitrogen Atoms in the Triazole Ring (e.g., N-4 alkylation)
The presence of acidic NH-protons in unsubstituted 1,2,4-triazoles allows for facile alkylation and acylation at the ring nitrogen atoms. chemicalbook.com The regioselectivity of these reactions, particularly alkylation, is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent. 1H-1,2,4-triazole exists in a tautomeric equilibrium with 4H-1,2,4-triazole, and alkylation can potentially occur at N-1 or N-4. chemicalbook.com
Research has shown that the alkylation of 1,2,4-triazole with various alkyl halides often yields a mixture of N-1 and N-4 isomers. researchgate.net The ratio of these isomers can be controlled to a significant extent. For example, using sodium ethoxide in ethanol as a base tends to favor regioselective alkylation at the N-1 position. chemicalbook.com In contrast, employing aqueous sodium hydroxide (B78521) with methyl sulfate (B86663) results in a mixture of 1-methyl- and 4-methyl-1,2,4-triazole. chemicalbook.com
The use of specific bases can provide high regioselectivity. The base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like THF has been shown to consistently produce a 90:10 ratio of N-1 to N-4 alkylated isomers, making it a convenient method for synthesizing 1-substituted-1,2,4-triazoles in high yields. researchgate.net
A summary of reaction conditions influencing alkylation regioselectivity is presented below.
| Base | Solvent | Alkylating Agent | Major Product | Reference |
| Sodium Ethoxide | Ethanol | Ethyl Chloroacetate | N-1 Substituted | chemicalbook.com |
| Aqueous NaOH | Water | Methyl Sulfate | Mixture of N-1 and N-4 | chemicalbook.com |
| DBU | THF | Alkyl Halides | N-1 Substituted (~90%) | researchgate.net |
| K₂CO₃ / n-Bu₄NBr | DCM / Water | Dibromomethane | N-1 Substituted (Bis-triazole) | chemicalbook.com |
This table is generated based on reported findings in the literature.
Introduction of Diverse Substituents at the C-3 and C-5 Positions of the Triazole Ring
A wide variety of substituents can be introduced at the C-3 and C-5 positions of the 1,2,4-triazole ring, often by constructing the ring from appropriately substituted precursors. Several synthetic strategies allow for the creation of 3,5-disubstituted or 3,4,5-trisubstituted 1,2,4-triazoles. researchgate.netnih.gov
One common approach involves the cyclization of intermediates. For instance, 5-mercapto-1,2,4-triazoles can serve as versatile scaffolds for preparing S-substituted triazoles. nih.gov Similarly, 1,2,4-triazole thiols can be synthesized through the cyclization of hydrazide compounds and subsequently used as nucleophiles to react with various alkyl halides, yielding 5-alkylthio-3-aryl-4-phenyl-1,2,4-triazoles. researchgate.net
Copper-catalyzed reactions have proven effective for synthesizing substituted triazoles. A one-pot synthesis can be achieved through the reaction of two different nitriles with hydroxylamine (B1172632) hydrochloride, catalyzed by Cu(OAc)₂ in DMSO at 80°C. mdpi.comresearchgate.net Another copper-catalyzed method involves the reaction of amidines with trialkylamines, using a copper catalyst, K₃PO₄ as a base, and O₂ as an oxidant, to produce 1,3,5-trisubstituted-1,2,4-triazoles. nih.govresearchgate.net
Other notable synthetic methods include:
From Hydrazones: Hydrazones can be converted into 1,2,4-triazoles by reacting with amines in the presence of an I₂/TBHP system, tolerating a wide range of functional groups. nih.gov
From Amidines: Amidines can be used to generate 1,3,5-trisubstituted-1,2,4-triazoles in a one-pot, two-step process involving in situ formation of an amide, followed by reaction with a monosubstituted hydrazine and subsequent cyclization. nih.gov
Deamination Annulation: A base-mediated synthesis involves the annulation of nitriles with hydrazines, which liberates ammonia (B1221849) gas and tolerates various functional groups to produce 1,3,5-trisubstituted 1,2,4-triazoles in good to excellent yields. rsc.org
Optimization of Reaction Conditions and Efficiency Enhancement
The efficiency and yield of triazole synthesis can be significantly improved by optimizing various reaction parameters. Key factors that are often adjusted include temperature, solvent, catalyst system, and reactant concentrations. rsc.org
Temperature: Temperature plays a critical role in reaction rate and selectivity. In a stereospecific Sₙ2 synthesis of a triazole derivative, lower temperatures like room temperature were found to minimize undesirable side reactions with water as a nucleophile. primescholars.com However, as the temperature was increased to 40°C and beyond, the rate of reaction with water increased and became the dominant pathway. primescholars.com For copper-on-charcoal catalyzed "click" reactions in a continuous flow system, an optimal temperature of 110°C was identified for the quantitative formation of the desired triazole. rsc.org
Solvent: The choice of solvent is crucial, especially in microwave-assisted synthesis where the solvent acts as the medium to absorb microwave irradiation. broadinstitute.org A survey of solvents with different boiling points and polarities, such as toluene (B28343), dioxane, DMF, and acetonitrile (B52724), showed significant variation in product-to-reactant ratios, with toluene and dioxane proving to be highly effective in certain reactions. broadinstitute.org
Catalyst and Base: The type and concentration of the catalyst and base are fundamental. In the synthesis of 5-amino-1,2,3-triazoles, the presence of a strong base was found to be a facilitating factor. researchgate.net For copper-catalyzed reactions, optimizing the catalyst loading is essential. Research aimed at microwave-assisted cycloaddition sought to achieve full conversion of starting material using 2% catalyst or less. broadinstitute.org
Efficiency Enhancement Techniques:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and increase efficiency. mdpi.combroadinstitute.org Optimization involves selecting appropriate solvents and exploring dynamic heating methods, such as cycling between high and low temperatures, to prevent the system from reaching equilibrium. broadinstitute.org
Flow Synthesis: Continuous flow systems using packed-bed reactors with heterogeneous catalysts (e.g., copper-on-charcoal) offer excellent control over reaction conditions like temperature and residence time, allowing for optimization and quantitative product formation. rsc.org
The table below summarizes the optimization of various parameters from a study on flow synthesis of a 1,2,3-triazole. rsc.org
| Parameter | Condition | Outcome |
| Temperature | 110 °C | Quantitative formation of product |
| Solvent | Dichloromethane (DCM) | Good solubility for a wide range of triazoles |
| Concentration | Azide: 0.10 M, Alkyne: 0.13 M | Optimal for preventing product precipitation |
| Residence Time | ~129 seconds | Achieved quantitative formation at 110 °C |
This table is based on data for the synthesis of 1,4-diphenyl-1H-1,2,3-triazole in a continuous flow system. rsc.org
Stereoselective Synthesis and Diastereomeric Considerations (where applicable)
When the substituents on the triazole ring or its side chains contain chiral centers, stereoselective synthesis becomes a critical consideration. The development of synthetic routes that yield enantiopure or diastereomerically pure products is essential, particularly for pharmaceutical applications.
An example of this is a two-step, stereospecific synthesis of a triazole product via an Sₙ2 reaction involving a chiral starting material. primescholars.com A significant challenge in this aqueous synthesis was overcoming competing reactions, such as elimination and substitution by water, which would lead to a loss of stereochemical purity and lower yields. primescholars.com
Optimization of the reaction conditions was key to achieving high selectivity and efficiency. The crucial factors identified were:
Temperature Control: Maintaining a controlled temperature was vital to suppress the competing Sₙ2 reaction with water, which became dominant at higher temperatures (above 40-50°C). primescholars.com
Pre-reaction of Nucleophile: To ensure the desired reaction pathway, the 1,2,4-triazole nucleophile was pre-reacted with a base (NaOH) for a period at 50°C before the addition of the chiral electrophile. primescholars.com This step increases the concentration of the deprotonated, more nucleophilic triazolate anion, favoring the desired substitution over side reactions.
By carefully controlling these parameters, the optimized process successfully yielded the enantiopure product, demonstrating that even challenging secondary carbon-Sₙ2 reactions in water can be controlled to achieve stereospecific outcomes. primescholars.com
Theoretical Chemistry and Computational Modeling of Cyclopropyl 4h 1,2,4 Triazol 3 Yl Methanol
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF))
Quantum chemical calculations are fundamental to modern chemical research, providing a theoretical framework to predict molecular properties. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are routinely used to study triazole derivatives. researchgate.net DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between computational cost and accuracy for these systems. irjweb.comresearchgate.net These calculations are performed using specific basis sets, such as 6-311++G(d,p), which define the mathematical functions used to describe the electronic orbitals. researchgate.netirjweb.com
Geometry Optimization and Electronic Structure Analysis
A primary step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule—the structure corresponding to a minimum on the potential energy surface. irjweb.com This process yields key data on bond lengths, bond angles, and dihedral angles. For cyclopropyl(4H-1,2,4-triazol-3-yl)methanol, this would establish the precise spatial relationship between the cyclopropyl (B3062369), triazole, and methanol (B129727) moieties.
Once the geometry is optimized, a wealth of information about the electronic structure can be extracted. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. irjweb.com For this compound, negative potentials would be expected around the nitrogen atoms of the triazole ring and the oxygen atom of the methanol group, indicating likely sites for electrophilic attack or hydrogen bonding. irjweb.com
| Parameter | Typical Bond Length (Å) | Parameter | Typical Bond Angle (°) |
|---|---|---|---|
| N1-N2 | 1.38 - 1.40 | N2-N1-C5 | 108 - 110 |
| N2-C3 | 1.31 - 1.33 | N1-C5-N4 | 109 - 111 |
| C3-N4 | 1.36 - 1.38 | C5-N4-C3 | 103 - 105 |
| N4-C5 | 1.37 - 1.39 | N4-C3-N2 | 109 - 111 |
| C5-N1 | 1.32 - 1.34 | C3-N2-N1 | 106 - 108 |
Prediction of Spectroscopic Parameters
Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be used to interpret and verify experimental results. researchgate.net DFT methods can accurately compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.netnih.gov For this compound, calculations would predict characteristic stretching frequencies for the O-H group of the alcohol, C-H bonds of the cyclopropyl ring, and C=N and N-N bonds within the triazole ring. nih.gov
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra, confirming the molecular structure. nih.gov Comparing calculated spectra with experimental data provides a robust validation of the computed molecular geometry. researchgate.net
| Spectroscopic Data | Mode/Group | Calculated Value | Experimental Value |
|---|---|---|---|
| FT-IR (cm⁻¹) | C=O stretch | 1731 | 1705 |
| FT-IR (cm⁻¹) | C=N stretch | ~1620 | ~1626 |
| ¹H NMR (ppm) | Triazole-CH | 8.15 | 8.20 |
| ¹³C NMR (ppm) | Triazole-C3 | 152.4 | 151.9 |
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. ekb.eg For a flexible molecule like this compound, rotations can occur around the bond connecting the methanol group to the triazole ring and the bond linking the cyclopropyl group to the ring.
To explore the conformational landscape, a Potential Energy Surface (PES) scan is performed. researchgate.net This involves systematically rotating a specific dihedral angle by a small increment and calculating the molecule's energy at each step, while allowing the rest of the geometry to relax. ekb.eg Plotting the energy as a function of the dihedral angle reveals the energy minima, which correspond to stable conformers, and the energy maxima, which represent the transition states (energy barriers) between them. researchgate.net This analysis is critical for understanding the molecule's preferred shapes and the energy required for it to transition between them.
Tautomeric Equilibria and Energy Differences between 1H- and 4H-Triazole Forms
1,2,4-Triazoles can exist in different tautomeric forms, which are isomers that differ in the position of a proton. nih.gov The most common forms are the 1H-, 2H-, and 4H-tautomers. The relative stability of these tautomers is crucial as it can significantly influence the molecule's chemical reactivity and its mode of interaction with biological targets. researchgate.net
Computational methods, especially DFT, are well-suited to determine the relative energies and Gibbs free energies of these tautomers. physchemres.orgscispace.comufms.br Studies on various substituted 1,2,4-triazoles have shown that the relative stability is highly dependent on the nature and position of the substituents. researchgate.net For many C3- and C5-substituted 1,2,4-triazoles, the 1H- and 2H- forms are generally more stable than the 4H- form in the gas phase. researchgate.netresearchgate.net The energy difference between the tautomers can be calculated to predict their equilibrium populations. These calculations can also be performed in different solvents using models like the Polarizable Continuum Model (PCM) to assess how the environment affects the tautomeric equilibrium. physchemres.orgscispace.com
| Substituent at C5 | ΔE (N1-H) | ΔE (N2-H) | ΔE (N4-H) |
|---|---|---|---|
| -H | 0.00 | 0.36 | 6.95 |
| -NH₂ | 1.55 | 0.00 | 8.83 |
| -CHO | 0.00 | 2.92 | 10.32 |
| -COOH | 0.00 | 2.53 | 12.78 |
Molecular Dynamics Simulations for Conformational Flexibility and Stability
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing the molecule's movements and conformational changes to be observed on a timescale of nanoseconds to microseconds. nih.gov
Prediction of Molecular Descriptors Relevant to Biological Interactions
Computational methods can predict a wide array of molecular descriptors that are crucial for forecasting a molecule's behavior in a biological system. zsmu.edu.ua These descriptors, often used in Quantitative Structure-Activity Relationship (QSAR) and ADME (Absorption, Distribution, Metabolism, and Excretion) studies, correlate a molecule's structure with its biological activity and pharmacokinetic properties. scispace.comnih.gov
For this compound, a range of descriptors can be calculated to estimate its potential as a bioactive agent. These fall into several categories:
Physicochemical Properties: These include descriptors like the logarithm of the octanol-water partition coefficient (LogP), which predicts lipophilicity and membrane permeability, and the topological polar surface area (TPSA), which is related to hydrogen bonding potential and transport properties.
Electronic Descriptors: These are derived from quantum chemical calculations and include the dipole moment, polarizability, and the energies of the HOMO and LUMO. acs.org These descriptors are fundamental to understanding how a molecule will engage in intermolecular interactions. nih.gov
By calculating these descriptors, researchers can make initial predictions about the molecule's drug-likeness and potential for biological interactions, guiding further experimental investigation. zsmu.edu.ua
Biological Activity Studies and Mechanistic Insights Excluding Human Clinical Data and Safety Profiles
Enzyme Inhibition Studies (In Vitro and Non-Human Systems)
The 1,2,4-triazole (B32235) moiety is a cornerstone of many antifungal agents that function by inhibiting the cytochrome P450 enzyme 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. nih.gov While direct studies on the interaction of cyclopropyl(4H-1,2,4-triazol-3-yl)methanol with CYP51 have not been identified, a study on 3-(((4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile, a related compound, demonstrated significant fungicidal activity against six tested fungi, which may suggest a similar mechanism of action. researchgate.net
While there is no specific evidence of this compound acting as a DNA gyrase inhibitor, the broader class of 1,2,4-triazole derivatives has been investigated for antibacterial activity. nih.gov Hybrid molecules incorporating a 1,2,4-triazole ring with other pharmacophores, such as quinolones, have shown potent antibacterial effects, which in some cases are attributed to DNA gyrase inhibition. sci-hub.se However, this activity is typically associated with the quinolone component of the hybrid molecule.
The 1,2,4-triazole scaffold has been explored in the development of inhibitors for various kinases and other enzymes like tankyrase. However, research in this area has focused on more complex, often multi-ring, derivatives. There are no specific studies in the available literature that demonstrate the modulation of ASK1, PI3K, or tankyrase activity by this compound.
Derivatives of 1,2,4-triazole have been a subject of interest in the development of carbonic anhydrase inhibitors. isp.edu.pk These enzymes are involved in various physiological processes. However, no studies specifically investigating the carbonic anhydrase inhibitory potential of this compound have been found.
There is no information available in the public scientific literature regarding the activity of this compound against nicotine (B1678760) N-demethylase or other similar non-human enzyme targets.
Antimicrobial Activity Evaluation (In Vitro and Non-Human In Vivo)
The 1,2,4-triazole nucleus is a common feature in many compounds with a broad spectrum of antimicrobial activities. globalresearchonline.netresearchgate.net Numerous studies have demonstrated the antibacterial and antifungal properties of various 1,2,4-triazole derivatives. nih.govmdpi.com For instance, a study on 4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole monohydrate reported significant herbicidal activity against Brassica napus. researchgate.net Another related compound, 3-(((4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile, showed notable fungicidal activity. researchgate.net Despite these findings for related structures, specific antimicrobial data for this compound is not available in the reviewed literature.
Due to the lack of specific data for this compound, a data table for its antimicrobial activity cannot be generated.
Antifungal Efficacy against Phytopathogenic and Opportunistic Fungi (e.g., Candida albicans, Cryptococcus neoformans)
Derivatives of 1,2,4-triazole are recognized for their broad-spectrum antifungal properties. beilstein-journals.org These compounds have demonstrated notable activity against various fungal species, including the opportunistic pathogens Candida albicans and Cryptococcus neoformans. beilstein-journals.orgbeilstein-journals.orgnih.gov The antifungal action of triazoles is attributed to their ability to inhibit the cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov
Studies have shown that novel 1,2,4-triazole derivatives can exhibit potent antifungal activity, with some compounds demonstrating efficacy against fluconazole-resistant strains of Candida. nih.govekb.eg For instance, certain triazole derivatives have shown minimum inhibitory concentration (MIC) values ranging from 0.0156 to 2.0 μg/mL against Candida albicans and Cryptococcus neoformans. nih.gov The activity of these compounds is often compared to standard antifungal agents like fluconazole (B54011) and ketoconazole (B1673606) to gauge their relative potency. nih.govmicrobiologyjournal.org
Specifically, a series of 1,2,4-triazoles containing a cyclopropane (B1198618) moiety demonstrated significant fungicidal activity against six different types of fungi. benthamdirect.com This suggests that the inclusion of the cyclopropyl (B3062369) group can contribute positively to the antifungal profile of the triazole scaffold.
Antibacterial Spectrum against Diverse Bacterial Strains (e.g., Gram-positive and Gram-negative bacteria, Mycobacterium tuberculosis)
The antimicrobial activity of 1,2,4-triazole derivatives extends to a variety of bacterial pathogens, encompassing both Gram-positive and Gram-negative species. microbiologyjournal.orgnih.govsci-hub.se Research has demonstrated that certain novel triazole compounds exhibit strong antibacterial effects against strains like Staphylococcus aureus that are comparable or even superior to standard antibiotics such as streptomycin. nih.gov
Furthermore, the 1,2,4-triazole nucleus is a key pharmacophore in the development of antitubercular agents. researchgate.netnih.gov Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. nih.govresearchgate.net Triazole derivatives have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting their potential in combating this persistent pathogen. researchgate.netnih.gov Some synthesized triazole derivatives have exhibited potent activity against the H37Rv strain of M. tuberculosis. rsc.org For example, one study reported a series of 1,2,4-triazole derivatives with one compound showing a significant MIC of 0.976 μg/mL against Mycobacterium tuberculosis H37Ra. nih.gov
In Vitro Susceptibility Testing Methodologies (e.g., Minimum Inhibitory Concentration (MIC) determination)
The evaluation of the antimicrobial potency of this compound and its analogs relies on standardized in vitro susceptibility testing methods. The primary method used is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. microbiologyjournal.orgpnrjournal.com
Broth microdilution is a commonly employed technique for MIC determination. nih.govnih.gov This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium, which are then inoculated with a standardized suspension of the target microorganism. microbiologyjournal.org Following an incubation period, the MIC is determined by observing the lowest concentration at which no growth occurs. pnrjournal.com For antifungal susceptibility testing of yeasts, protocols such as those established by the Clinical and Laboratory Standards Institute (CLSI) are often followed. nih.gov
Another method used for preliminary screening is the agar (B569324) disk diffusion assay. microbiologyjournal.orgnih.gov In this technique, a paper disk impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with the test organism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk. microbiologyjournal.org The diameter of this zone is then measured to assess the compound's activity. microbiologyjournal.org
| Compound Class | Microorganism | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| 1,2,4-Triazole Derivatives | Candida albicans | 0.0156 - 2.0 | nih.gov |
| 1,2,4-Triazole Derivatives | Cryptococcus neoformans | 0.0156 - 2.0 | nih.gov |
| 1,2,4-Triazole-Clinafloxacin Hybrids | Gram-positive & Gram-negative bacteria | 0.25 - 32 | nih.gov |
| 1,2,4-Triazole Derivative (C4) | Mycobacterium tuberculosis H37Ra | 0.976 | nih.gov |
Investigation of Activity in Non-Human Biological Models (e.g., fungal cultures, bacterial cultures, non-human animal models of infection)
The initial assessment of the biological activity of novel compounds like this compound and its derivatives is conducted using in vitro cultures of fungi and bacteria. nih.govmicrobiologyjournal.org These studies are essential for determining the intrinsic antimicrobial properties and the spectrum of activity of the compounds. microbiologyjournal.org
Following promising in vitro results, further evaluation often proceeds to non-human animal models of infection. These in vivo studies are crucial for understanding the pharmacokinetic and pharmacodynamic properties of the compounds in a living organism. While specific animal model data for this compound is not detailed in the provided context, it is a standard step in the preclinical drug development pipeline for antimicrobial agents. researchgate.netnih.gov These models allow for the assessment of a compound's efficacy in treating an active infection, providing valuable data that can inform the potential for future clinical development.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
The biological activity of a molecule is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are therefore fundamental in medicinal chemistry for optimizing the potency and selectivity of lead compounds. nih.gov
Impact of the Cyclopropyl Moiety on Biological Potency and Selectivity
The incorporation of a cyclopropyl group into the structure of 1,2,4-triazole derivatives has been shown to have a significant and positive impact on their biological activity. benthamdirect.com This compact, rigid ring system can influence the molecule's conformation and its interaction with biological targets. In the context of antifungal agents, the cyclopropyl moiety can enhance the binding affinity of the compound to the active site of the target enzyme, such as lanosterol (B1674476) 14α-demethylase. nih.gov
The specific stereochemistry and positioning of the cyclopropyl group can also play a crucial role in determining the compound's efficacy and selectivity. The constrained nature of the cyclopropyl ring can orient other functional groups on the molecule in a way that optimizes their interaction with the target, leading to increased potency. researchgate.net
Influence of Substituents on the Triazole Ring and Hydroxyl Group on Activity Profiles
The biological activity of 1,2,4-triazole derivatives can be finely tuned by modifying the substituents on the triazole ring and the hydroxyl group. microbiologyjournal.orgnih.gov The triazole ring itself is a key pharmacophore, capable of forming important hydrogen bonds and coordinating with the heme iron in cytochrome P450 enzymes. beilstein-journals.org
Variations in the substituents attached to the triazole ring can significantly alter the compound's electronic and steric properties, thereby affecting its biological activity. nih.govresearchgate.net For example, the introduction of different alkyl or aryl groups can modulate the lipophilicity of the molecule, which in turn influences its ability to penetrate microbial cell membranes. nih.gov Electron-withdrawing groups on an aromatic ring attached to the triazole have been shown to often result in potent activity. nih.gov
| Structural Moiety | Influence on Activity | General Observation |
|---|---|---|
| Cyclopropyl Group | Enhances potency and selectivity | Provides conformational rigidity, improving target binding. |
| Substituents on Triazole Ring | Modulates lipophilicity and electronic properties | Electron-withdrawing groups on attached aromatic rings often enhance activity. |
| Hydroxyl Group | Crucial for target interaction | Acts as a key hydrogen bond donor in the active site of target enzymes. |
Stereochemical Influences on Biological Activity
The presence of chiral centers in many triazole-based compounds, including derivatives related to this compound, means that stereochemistry can play a critical role in their biological activity. The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors can lead to significant variations in efficacy and metabolic fate.
Studies on chiral triazole fungicides have demonstrated that enantiomers can exhibit distinct metabolic profiles in non-human biological systems. For instance, in vitro investigations using rat liver microsomes revealed enantioselective metabolism for several chiral triazole fungicides like flutriafol (B1673497) and triticonazole. nih.gov In these cases, the R-enantiomers were found to be metabolized preferentially over their S-counterparts. nih.gov This stereoselectivity is attributed to the specific binding affinities of the enantiomers with metabolic enzymes, primarily cytochrome P450 (CYP) isoenzymes. nih.gov Molecular docking simulations have supported these findings, indicating that enantiospecific binding with CYP enzymes is a key determinant of the observed metabolic differences. nih.gov While there was no significant stereoselectivity observed for the metabolism of prothioconazole (B1679736) itself, its major metabolite, prothioconazole-desthio, showed remarkable stereoselective degradation. nih.gov
This enantioselective metabolism highlights how the three-dimensional arrangement of a molecule influences its interaction with biological systems, which can directly impact its potency and persistence.
| Compound | Enantiomer Preferentially Metabolized | Observed Half-Life Range (minutes) |
|---|---|---|
| Flutriafol | R-enantiomer | 17.33 - 99.00 |
| Triticonazole | R-enantiomer | 17.33 - 99.00 |
| Epoxiconazole | S,R-epoxiconazole accumulated | 173.25 (for R,S-epoxiconazole) |
| Prothioconazole | No stereoselectivity | N/A |
| Prothioconazole-desthio | Significant stereoselectivity | N/A |
Elucidation of Molecular Mechanisms of Action (Non-Human)
The primary mechanism of action for triazole-based antifungal agents involves the inhibition of sterol biosynthesis, which is crucial for the integrity of the fungal cell membrane. frontiersin.org
The principal molecular target for this compound and related triazole fungicides is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51, also known as ERG11). frontiersin.orgmdpi.comnih.gov This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. frontiersin.org
Molecular docking studies performed on various triazole derivatives, including those with cyclopropyl moieties, have elucidated their binding mode within the active site of CYP51. rsc.org The canonical binding mechanism involves the nitrogen atom at the 4-position (N4) of the triazole ring forming a coordinate bond with the heme iron atom at the center of the enzyme's active site. researchgate.net This interaction competitively inhibits the natural substrate, lanosterol, from binding and being demethylated. nih.govnih.gov
Beyond this key coordination, the remainder of the molecule establishes multiple interactions that anchor it within the binding pocket. The N1-substituent, which in the case of the parent compound is a cyclopropylmethyl group, and other parts of the molecule engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues. frontiersin.org Molecular dynamics simulations have identified a significant hydrophobic cavity within the CYP51 active site, involving residues such as Y118, Y132, L376, and M508, which contributes the main driving force for inhibitor binding. frontiersin.org In studies of novel cyclopropyl-containing triazole derivatives, molecular docking revealed that in addition to heme coordination, hydrogen bonding and stacking interactions with the target protein FgCYP51 were crucial for binding. rsc.org
The binding affinities, often expressed as docking scores or calculated binding free energies, correlate with the antifungal activity of the compounds. frontiersin.orgmdpi.com
| Inhibitor | Binding Free Energy (kcal/mol) |
|---|---|
| Fluconazole | -8.50 |
| Voriconazole | -15.08 |
| Itraconazole | -52.52 |
| Posaconazole | -48.53 |
The stability of the ligand-receptor complex is dictated by a network of specific interactions. For triazole fungicides binding to CYP51, these interactions include:
Heme Coordination: The defining interaction is the coordination of the N4 of the triazole ring to the heme iron, which is the catalytic center of the enzyme. researchgate.net
Hydrophobic Interactions: The lipophilic parts of the molecule, such as the cyclopropyl group and associated linkers, fit into a large hydrophobic pocket in the active site. frontiersin.org Key amino acid residues contributing to this hydrophobic stabilization in Candida albicans CYP51 include Y64, Y118, L121, Y132, L376, and M508. frontiersin.org
Hydrogen Bonding: While hydrophobic forces are dominant, hydrogen bonds can also contribute to binding affinity and specificity. For example, some triazole derivatives form hydrogen bonds with residues like Arg-218 and Arg-222 in human serum albumin, demonstrating their capacity for such interactions. nih.gov
Pi-Pi Stacking: Aromatic rings present in many triazole fungicides can engage in pi-pi stacking interactions with aromatic residues like tyrosine (e.g., Y132) in the active site, further stabilizing the complex. rsc.org
These combined interactions lock the inhibitor in place, preventing the catalytic function of CYP51 and disrupting ergosterol synthesis.
The primary and well-established effect of triazole fungicides in fungi is the disruption of the ergosterol biosynthesis pathway. nih.govgsconlinepress.com By inhibiting lanosterol 14α-demethylase (CYP51), these compounds block the conversion of lanosterol to ergosterol. nih.gov This inhibition has two major consequences for the fungal cell:
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane, affecting its barrier function and the activity of membrane-bound enzymes. nih.gov
Accumulation of Toxic Sterols: The blockage leads to the accumulation of 14α-methylated sterol precursors, such as lanosterol. These abnormal sterols integrate into the membrane, disrupting its structure and function, which ultimately inhibits fungal growth and replication. nih.gov
A secondary mechanism of action has also been identified in Aspergillus fumigatus. Triazole antifungals were found to cause the accumulation of ergosterol pathway intermediates that subsequently induce feedback inhibition of the HMG-CoA reductase enzyme (Hmg1), further disrupting sterol synthesis. nih.gov
There is currently no scientific literature describing an effect of this compound or related antifungal triazoles on the Wnt signaling pathway in microbial or non-human model organisms. The Wnt pathway is primarily studied in the context of animal development and disease, such as cancer, and is not a known target for this class of antifungals. nih.gov
The widespread use of triazole fungicides in agriculture and medicine has led to the emergence of resistance in various fungal pathogens. scienceopen.com Several molecular mechanisms have been identified in microorganisms:
Target Site Modification: This is the most common mechanism, involving point mutations in the CYP51 (or ERG11) gene. nih.gov These mutations alter the amino acid sequence of the lanosterol 14α-demethylase enzyme, reducing its binding affinity for triazole fungicides while still allowing it to process its natural substrate. nih.gov Specific mutations, such as the Y136F substitution, are frequently associated with resistance in agricultural pathogens. nih.gov
Overexpression of the Target Gene: Fungi can develop resistance by increasing the production of the CYP51 enzyme. This is often caused by insertions in the promoter region of the CYP51A gene, such as the well-documented tandem repeat TR34, which leads to higher levels of transcription. nih.govfungalinfectiontrust.org The increased concentration of the enzyme requires a higher concentration of the fungicide to achieve inhibition.
Efflux Pump Overexpression: Fungal cells can actively transport triazoles out of the cell using membrane proteins known as efflux pumps, particularly those from the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporter families. Overexpression of the genes encoding these pumps reduces the intracellular concentration of the fungicide, preventing it from reaching its target.
Alterations in Upstream Pathways: Mutations in other genes in the ergosterol biosynthesis pathway can also confer resistance. For example, mutations in the HMG-CoA reductase gene (hmg1) have been identified as a mechanism of triazole resistance in clinical isolates of A. fumigatus. nih.gov
The development of resistance is a significant challenge, and cross-resistance can occur where resistance to one triazole fungicide confers resistance to others used in medicine due to their similar mode of action. scienceopen.com
Metabolic Fate and Biotransformation in Non-Human Systems
Following administration to non-human systems, triazole compounds undergo metabolic transformation, primarily in the liver. Studies in rats have shown that the core 1,2,4-triazole ring is generally stable, rapidly absorbed, and largely excreted unchanged in the urine. fao.org
However, the parent fungicide molecule is subject to biotransformation. In vivo and in vitro studies using rat liver microsomes indicate that cytochrome P450 enzymes play a major role in the metabolism of triazole fungicides. nih.govgsconlinepress.com The metabolic pathways often involve oxidation, hydroxylation, and cleavage of the side chains attached to the triazole ring.
For many triazole fungicides, the metabolic process can yield common metabolites such as 1,2,4-triazole itself, triazole alanine, and triazole acetic acid. fao.org For example, after oral administration of 3-amino-1,2,4-triazole to rats, the unchanged parent compound was the main component found in urine, but metabolites such as 3-amino-5-mercapto-1,2,4-triazole (B94436) and 3-amino-1,2,4-triazolyl-(5)-mercapturic acid were also identified, indicating conjugation pathways are involved. nih.gov Exposure to triazole fungicides has been shown to induce hepatic lesions and metabolic disorders in rats, which is consistent with significant metabolic processing occurring in the liver. diapathlabtalks.com
Microbial Degradation Pathways
No data available.
Plant Metabolism and Residue Studies
No data available.
In Vitro and In Vivo Metabolism in Animal Models
No data available.
Analytical Methodologies for Detection and Quantification
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating cyclopropyl(4H-1,2,4-triazol-3-yl)methanol from complex mixtures. The choice between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of polar, non-volatile compounds like many 1,2,4-triazole (B32235) derivatives. researchgate.netresearchgate.net Reversed-phase (RP-HPLC) is the most common mode, where a nonpolar stationary phase is used with a polar mobile phase.
The retention and separation of triazole compounds are controlled by adjusting the mobile phase composition, typically a mixture of water and an organic modifier like methanol (B129727) or acetonitrile (B52724). researchgate.net For instance, in the analysis of related triazole compounds, mobile phases consisting of methanol-water have been successfully employed. researchgate.net While standard detectors like UV-Vis can be used, their sensitivity and selectivity may be insufficient for trace-level analysis in complex samples. researchgate.net Therefore, HPLC is often coupled with more sophisticated detectors, such as mass spectrometers, to achieve the required performance. researchgate.netepa.gov
Table 1: Illustrative HPLC Parameters for Analysis of Related Triazole Compounds
| Parameter | Condition | Source |
| Mode | Reversed-Phase (RP) | researchgate.net |
| Column | C18 or similar | researchgate.net |
| Mobile Phase | Methanol/Water or Acetonitrile/Water gradients | researchgate.netepa.gov |
| Detector | Mass Spectrometry (MS) for high sensitivity/selectivity | researchgate.netepa.gov |
| Flow Rate | Typically 0.2 - 1.0 mL/min | epa.gov |
Gas Chromatography (GC)
Gas Chromatography (GC) is an alternative separation technique, particularly suitable for volatile and thermally stable compounds. dnu.dp.ua However, the analysis of many 1,2,4-triazole derivatives by GC can be challenging due to their polarity, which can result in poor peak shapes and decreased analytical response. dnu.dp.ua The selection of an appropriate stationary phase is critical; non-polar columns are often used for the separation of these compounds. dnu.dp.ua A newly developed GC/MS method for the assay determination of a triazole-based compound, Trifuzol-Neo, utilizes a [phenyl][methyl]polysiloxane stationary phase. rjptonline.org Given these potential difficulties, GC methods for triazole analysis are almost exclusively paired with mass spectrometry (GC-MS) to ensure reliable identification and quantification. dnu.dp.uarjptonline.org
Mass Spectrometry (MS) Coupled Techniques (e.g., LC/MS/MS, GC/MS)
Mass spectrometry is an indispensable tool for the analysis of this compound, providing high sensitivity and selectivity, which are essential for distinguishing the analyte from matrix interferences. epa.govdnu.dp.ua
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is a powerful and widely adopted technique for quantifying triazole compounds, including metabolites of triazole fungicides, in environmental samples like soil. epa.gov This method typically employs an electrospray ionization (ESI) source to generate ions of the target analyte. In tandem mass spectrometry, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented to produce characteristic product ions. Monitoring these specific mass transitions significantly enhances the selectivity and reduces background noise, allowing for very low detection limits. epa.gov For a related compound, the protonated molecule was found to disintegrate into several fragments under collision, allowing for detailed structural confirmation. zsmu.edu.ua
Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized, although it may be subject to limitations based on the analyte's polarity. dnu.dp.ua The technique provides valuable information on the physicochemical properties of the compounds and can be used for quality control of pharmaceutical products. dnu.dp.ua In a typical GC-MS analysis of a triazole derivative, the compound is separated on the GC column and then ionized and fragmented in the mass spectrometer, with calculations often based on the peak of the acidic residue. rjptonline.org
Table 2: Predicted Mass Spectrometric Data for Isomers of this compound
| Adduct | Predicted m/z | Source |
| [M+H]⁺ | 154.09749 | uni.luuni.lu |
| [M+Na]⁺ | 176.07943 | uni.luuni.lu |
| [M-H]⁻ | 152.08293 | uni.luuni.lu |
Sample Preparation Strategies for Diverse Matrices (e.g., soil, non-human biological samples, reaction mixtures)
Effective sample preparation is a critical step to extract the analyte of interest, remove interfering substances, and concentrate the sample before chromatographic analysis. The strategy varies significantly depending on the matrix.
Soil: For the analysis of triazole compounds in soil, a common approach involves extraction with a polar solvent mixture. A validated method for the triazole fungicide cyproconazole (B39007) and its metabolite 1,2,4-triazole uses a two-step extraction with a methanol:water (80:20, v:v) solution by mechanical shaking. epa.gov Following extraction, a cleanup step is often necessary to remove co-extracted matrix components that could interfere with the analysis. Solid-Phase Extraction (SPE) is a widely used cleanup technique. For instance, a Varian Bond Elut Certify SPE cartridge has been used to purify soil extracts before LC/MS/MS analysis. epa.gov The analyte is first loaded onto the cartridge, interfering compounds are washed away, and the target analyte is then eluted with a specific solvent mixture, such as 0.5% ammonium (B1175870) hydroxide (B78521) in methanol:water. epa.gov
Non-human biological samples: While specific protocols for this compound in these matrices are not detailed in the provided literature, methodologies would likely parallel those for other small molecules in biological fluids or tissues. This would typically involve protein precipitation (e.g., with acetonitrile or methanol), followed by liquid-liquid extraction or SPE for further cleanup and concentration.
Reaction mixtures: To monitor the progress of a chemical synthesis, sample preparation can be much simpler. Often, a "dilute-and-shoot" method is sufficient, where a small aliquot of the reaction mixture is diluted with a suitable solvent (often the mobile phase) and injected directly into the analytical instrument, such as an HPLC system.
Development and Validation of Quantitative Analytical Protocols
The development of a robust quantitative method requires validation to demonstrate its suitability for the intended purpose. Validation protocols assess several key performance characteristics, as exemplified by the method for determining cyproconazole and its metabolites in soil. epa.gov
Linearity: The method must demonstrate a linear relationship between the analytical response and the concentration of the analyte over a defined range.
Accuracy: Accuracy is typically determined by performing recovery studies. Blank matrix samples are fortified (spiked) with known amounts of the analyte at different concentrations. The percentage of the analyte recovered after the entire analytical process is then calculated. For the analysis of triazole compounds in soil, mean recoveries are expected to be within the 70-120% range. epa.gov
Precision: Precision measures the closeness of agreement between a series of measurements. It is usually expressed as the relative standard deviation (RSD). For residue analysis, an RSD of ≤20% is generally considered acceptable. epa.gov
Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. A validated LC/MS/MS method for triazole metabolites in soil achieved an LOQ of 1.0 ng/g (1.0 ppb). epa.gov
Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The use of tandem mass spectrometry (MS/MS) provides very high selectivity, ensuring that the detected signal is unique to the target compound. epa.gov
Table 3: Example of Method Validation Parameters for Triazole Analysis in Soil epa.gov
| Parameter | Acceptance Criteria/Result |
| Limit of Quantification (LOQ) | 1.0 ng/g |
| Mean Recoveries | 70-120% |
| Precision (RSD) | ≤20% |
| Matrix | Sandy Loam Soil |
Future Directions and Advanced Research Perspectives
Rational Design and Synthesis of Next-Generation Analogues with Enhanced Biological Potency and Selectivity
The rational design of next-generation analogues of cyclopropyl(4H-1,2,4-triazol-3-yl)methanol is a key area of future research, aiming to improve biological potency and target selectivity. A primary strategy involves the use of bioactive substructure combination, where the core cyclopropyl-triazole scaffold is merged with other known pharmacophores to create hybrid molecules with potentially synergistic or enhanced activities. rsc.org Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the core structure to optimize interactions with biological targets. nih.govnih.gov
Key modifications may include:
Substitution on the Cyclopropyl (B3062369) Ring: Introducing various functional groups to the cyclopropyl moiety can influence lipophilicity, steric interactions, and metabolic stability.
Modification of the Methanol (B129727) Group: Converting the alcohol into esters, ethers, or other functional groups can alter pharmacokinetic properties and target binding. nih.gov
Alterations to the Triazole Ring: While preserving the essential 1,2,4-triazole (B32235) core, substitutions at the N-4 position can significantly impact biological activity. nih.gov
For instance, research on similar 1,2,4-triazole derivatives has shown that introducing moieties like oxime ethers can lead to potent sterol demethylase inhibitors. rsc.org The goal is to create analogues with superior performance, such as broader-spectrum activity against fungal pathogens or enhanced potency against specific enzymes. nih.gov
Table 1: Structure-Activity Relationship (SAR) Insights for Triazole Analogues
| Structural Modification | Observed Effect on Biological Activity | Reference(s) |
| Introduction of dihalobenzyl groups | Increased antibacterial and antifungal efficacy compared to monohalobenzyl groups. | nih.gov |
| Replacement of quinazolinone with 1,2,3-benzotriazin-4-one | Improved in vitro antifungal activities compared to fluconazole (B54011). | nih.gov |
| Incorporation of an amide linker with aromatic rings | Resulted in novel triazoles with potent and broad-spectrum antifungal activity. | nih.gov |
| Substitution of a phenyl ring with a 1,2,3-triazole group | Some analogues exhibited moderate fungicidal activity. | researchgate.net |
Exploration of Novel Biological Targets and Phenotypes
While triazoles are famously known for inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), future research is geared towards identifying novel biological targets for this compound and its derivatives. longdom.orgrsc.org This exploration moves beyond traditional antifungal applications and into new therapeutic and agrochemical areas.
Phenotypic screening, where compounds are tested across a wide range of biological assays or cell lines, serves as a powerful, unbiased approach to uncover unexpected activities. nih.govresearchgate.net This can reveal new potential applications, such as antiviral, herbicidal, or insecticidal properties. researchgate.netrjptonline.org
Potential novel targets for cyclopropyl-triazole analogues that are being investigated for the broader triazole class include:
Tubulin Polymerization: Certain 1,2,4-triazole derivatives have been shown to inhibit tubulin polymerization, a target for anticancer agents. nih.gov
Kinases: Various kinases, such as cyclin-dependent kinase 2 (CDK2), CDK4, and CDK6, are crucial in cell cycle regulation and are prominent targets in cancer research. nih.govrsc.org
Aminopeptidases: Methionine aminopeptidase (B13392206) type II (MetAP2) is another enzyme target where 1,2,4-triazole derivatives have shown inhibitory effects. nih.gov
Lipoxygenases (LOX): Specific triazole thioethers have been explored as potent inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammation. dntb.gov.ua
Identifying new targets will not only broaden the utility of this chemical class but also provide new tools to probe complex biological systems.
Advanced Computational Modeling for Predictive Biology and Drug Discovery
Computational modeling is an indispensable tool in modern drug discovery and will be pivotal in advancing research on this compound. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies are used to predict how modifications to the molecule will affect its binding affinity to target proteins. rsc.orgresearchgate.net
Molecular Docking: This technique simulates the interaction between a ligand (the triazole derivative) and a target protein's active site. It helps elucidate binding modes and predict binding energies, guiding the design of more potent inhibitors. rsc.orgnih.gov For example, docking studies have been used to understand how cyclopropyl-triazole derivatives interact with fungal CYP51, revealing key interactions like coordination with the heme iron and hydrogen bonding. rsc.org
Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure of the molecules and confirm experimental findings from docking and biological assays. nih.govresearchgate.net
Predictive Modeling: Programs like PASS (Prediction of Activity Spectra for Substances) can forecast a wide range of potential biological activities for a novel compound based on its structure, helping to prioritize which analogues to synthesize and test. researchgate.net
These computational approaches accelerate the design-synthesis-test cycle, making the discovery of lead compounds more efficient and cost-effective. nih.gov
Integration of Omics Technologies to Elucidate Complex Biological Responses
To gain a deeper understanding of the biological effects of this compound, the integration of "omics" technologies is a critical future direction. These technologies, including transcriptomics, proteomics, and metabolomics, provide a global view of cellular responses to a chemical compound.
Transcriptomics: Measures changes in gene expression (RNA levels) following treatment, revealing which cellular pathways are activated or inhibited.
Proteomics: Analyzes changes in the levels and post-translational modifications of proteins, providing insight into the functional cellular response.
Metabolomics: Studies the changes in small-molecule metabolites, offering a direct readout of the biochemical state of the cell or organism.
By applying these technologies, researchers can move beyond a single-target perspective to understand the network-level effects of a compound. This can help in elucidating its mechanism of action, identifying potential off-target effects, and discovering biomarkers of efficacy or response.
Development of Sustainable and Green Synthetic Routes
The chemical industry is increasingly focused on developing environmentally friendly processes, and the synthesis of triazole compounds is no exception. nih.govrsc.org Future research will prioritize the development of sustainable and green synthetic routes for this compound and its derivatives.
Key principles of green chemistry being applied to triazole synthesis include:
Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, glycerol, or deep eutectic solvents. consensus.app
Alternative Energy Sources: Employing methods like microwave irradiation or ultrasound-assisted synthesis to reduce reaction times and energy consumption. nih.gov
Efficient Catalysis: Utilizing highly efficient and recyclable catalysts, such as copper nanoparticles, to improve reaction yields and minimize waste. consensus.appbohrium.com
Continuous-Flow Synthesis: Developing continuous-flow processes that offer better control over reaction parameters, improve safety (especially when handling energetic intermediates), and are more easily scalable compared to traditional batch methods. rsc.org
These approaches aim to make the production of these valuable compounds more atom-economical, safer, and less impactful on the environment. rsc.orgrsc.org
Potential Applications in Agrochemicals and Veterinary Therapeutics
The inherent biological activity of the 1,2,4-triazole scaffold makes it a valuable platform for applications in agriculture and animal health. rjptonline.orgarkema.com Future research will continue to explore the potential of this compound and its analogues in these sectors.
Agrochemicals: The cyclopropyl moiety is present in several successful fungicides, and its combination with the triazole ring is a promising strategy for developing new crop protection agents. benthamdirect.com Research has demonstrated that 1,2,4-triazoles containing a cyclopropane (B1198618) group exhibit significant fungicidal activity against a range of plant pathogens, including Rhizoctonia solani and Fusarium graminearum. rsc.orgbenthamdirect.com Further studies will focus on optimizing these compounds for field efficacy, crop safety, and favorable environmental profiles. Beyond fungicides, some triazole derivatives have shown potential as herbicides, presenting another avenue for agricultural applications. researchgate.netrjptonline.org
Table 2: Antifungal Activity of a Cyclopropyl-Triazole Analogue (Compound 5k)
| Fungal Species | EC₅₀ (μg/mL) | In Vivo Protective Effect (at 200 μg/mL) | Reference |
| Fusarium graminearum (Fg) | 1.22 | 59.45% | rsc.org |
Veterinary Therapeutics: Many infectious diseases in animals are caused by fungi and bacteria that are susceptible to triazole-based agents. The broad-spectrum antimicrobial and antifungal activities reported for many 1,2,4-triazole derivatives suggest their potential use in veterinary medicine. zsmu.edu.ua Future research could involve screening cyclopropyl-triazole libraries against common animal pathogens to identify lead compounds for treating infections in livestock and companion animals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
